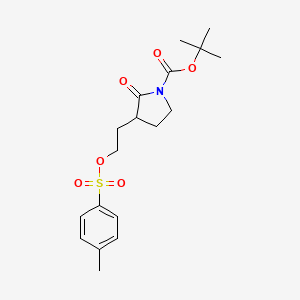![molecular formula C11H11FO4 B1448178 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid CAS No. 1443979-65-4](/img/structure/B1448178.png)
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid
Vue d'ensemble
Description
“2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid” is a chemical compound with the CAS Number: 1443979-65-4 . It has a molecular weight of 226.2 and is often used in scientific research, particularly in the fields of medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluorobenzyl)-2-methylmalonic acid . Its InChI code is 1S/C11H11FO4/c1-11(9(13)14,10(15)16)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) .Applications De Recherche Scientifique
Catalytic Protodeboronation
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction showcases its potential as a building block for complex molecular structures.
Synthesis of Organoboron Compounds
The compound serves as a precursor in the synthesis of organoboron compounds, which are pivotal in modern organic chemistry. Notably, it contributes to the Suzuki–Miyaura coupling, a widely used method for forming carbon-carbon bonds . This application underscores the compound’s versatility in facilitating various chemical transformations.
Radical-Polar Crossover Reactions
In radical-polar crossover reactions, 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid is employed to introduce functional groups into molecules. These reactions are essential for creating complex organic compounds with high precision .
Pharmaceutical Research
This compound is also relevant in pharmaceutical research, where it may be used to design and synthesize new drug candidates. Its structural features could be beneficial in creating molecules with specific pharmacological properties .
Material Science
In material science, the compound’s unique chemical structure could be exploited to develop new materials with specific characteristics, such as enhanced durability or conductivity .
Agrochemical Development
The chemical’s properties might be leveraged in the development of agrochemicals, such as pesticides or fertilizers, to improve crop protection and yield .
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-11(9(13)14,10(15)16)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFXQNXOJLPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)




![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


